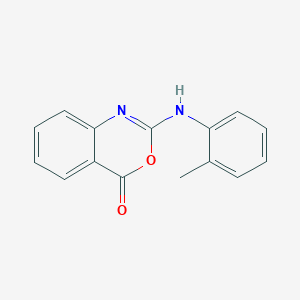
2-(2-Methylanilino)-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylanilino)-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylanilino)-3,1-benzoxazin-4-one typically involves the reaction of 2-methylaniline with a suitable benzoxazine precursor. One common method involves the cyclization of 2-methylaniline with salicylaldehyde under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as raw material purification, reaction optimization, and product isolation through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylanilino)-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine and aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylanilino)-3,1-benzoxazin-4-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including resins and coatings with enhanced thermal and mechanical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Methylanilino)-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Known for their diverse medicinal applications.
Quinoline derivatives: Widely used in medicinal chemistry for their bioactive properties.
Anthocyanidins: Natural compounds with antioxidant and anti-inflammatory activities.
Uniqueness
2-(2-Methylanilino)-3,1-benzoxazin-4-one stands out due to its unique benzoxazine structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
81905-00-2 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-(2-methylanilino)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-10-6-2-4-8-12(10)16-15-17-13-9-5-3-7-11(13)14(18)19-15/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
ONVPEWWLIQOMJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


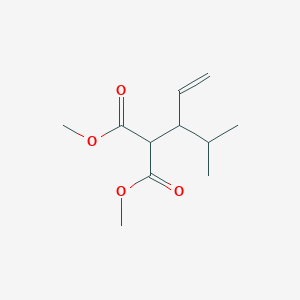
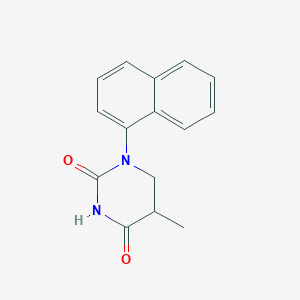


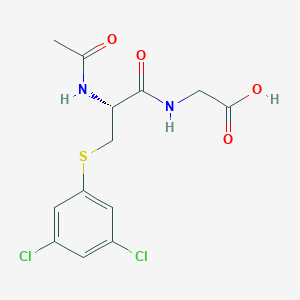
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
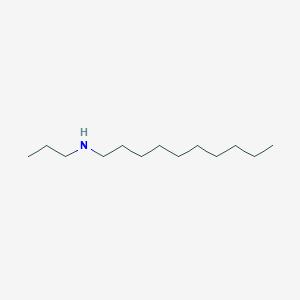
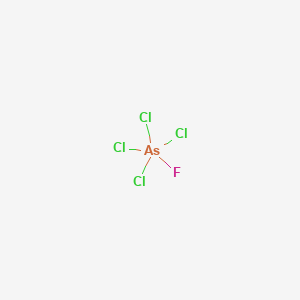
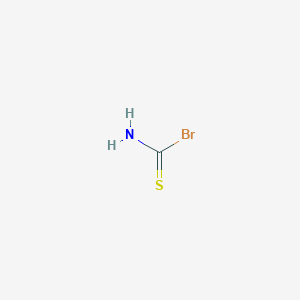
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)

![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
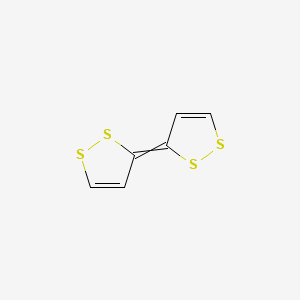
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
